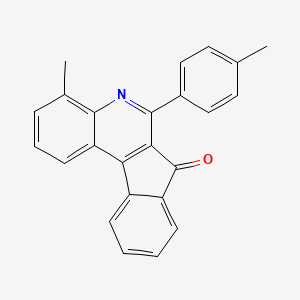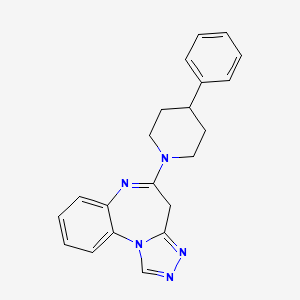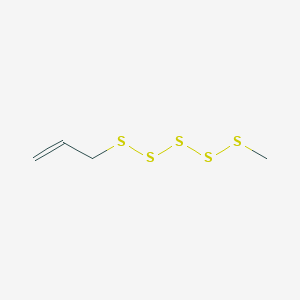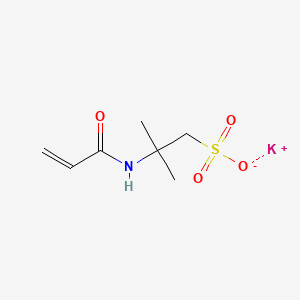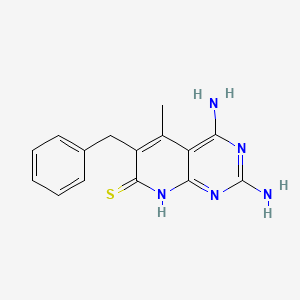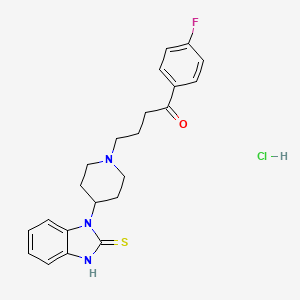
Timiperone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Timiperone hydrochloride is a typical antipsychotic of the butyrophenone class, marketed under the brand name Tolopelon. It is primarily used in Japan for the treatment of schizophrenia. The compound is known for its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which contributes to its antipsychotic effects .
Vorbereitungsmethoden
The synthesis of Timiperone hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-fluorobutyrophenone with piperidine, followed by the introduction of a benzimidazole moiety. The final product is then converted to its hydrochloride salt form. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for the preparation of in vivo formulations .
Analyse Chemischer Reaktionen
Timiperone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Timiperone can be reduced to its corresponding alcohol derivative.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Timiperone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of butyrophenone derivatives.
Biology: The compound is utilized in research involving dopamine and serotonin receptors.
Medicine: this compound is studied for its efficacy in treating schizophrenia and other psychotic disorders.
Industry: It is used in the development of new antipsychotic drugs and formulations.
Wirkmechanismus
The primary mechanism of action of Timiperone hydrochloride involves the antagonism of dopamine D2 receptors. By blocking these receptors, the compound reduces the overactivity of dopamine in the mesolimbic pathway, alleviating positive symptoms of psychosis such as hallucinations and delusions. Additionally, this compound has some affinity for serotonin receptors, which may contribute to its overall efficacy and side effect profile .
Vergleich Mit ähnlichen Verbindungen
Timiperone hydrochloride is similar to other butyrophenone antipsychotics such as haloperidol and benperidol. it has a unique thiourea group instead of a urea group, which distinguishes it from benperidol. Other similar compounds include:
Haloperidol: Another butyrophenone antipsychotic with a high affinity for dopamine D2 receptors.
Benperidol: Chemically similar to Timiperone but with a urea group.
Mosapramine: A benzamide antipsychotic with a different mechanism of action.
Zotepine: A dibenzothiazepine-based antipsychotic with unique properties.
This compound’s unique chemical structure and high receptor affinity make it a valuable compound in the treatment of schizophrenia and in scientific research.
Eigenschaften
CAS-Nummer |
62621-49-2 |
|---|---|
Molekularformel |
C22H25ClFN3OS |
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3OS.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H |
InChI-Schlüssel |
VUGXUHIAJYYOSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



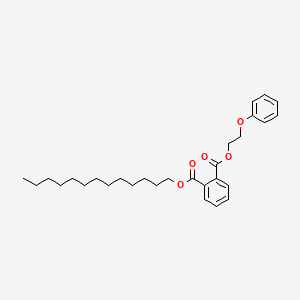
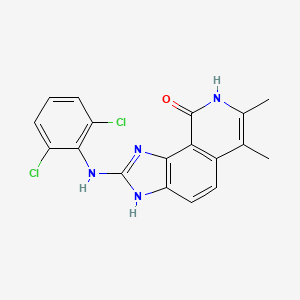
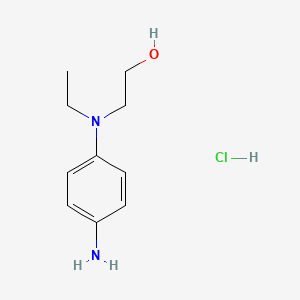
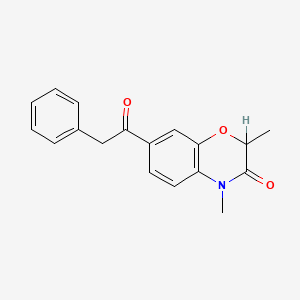
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
